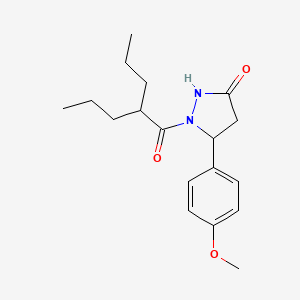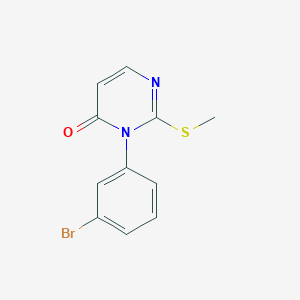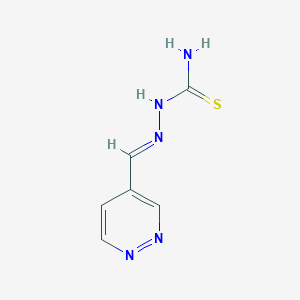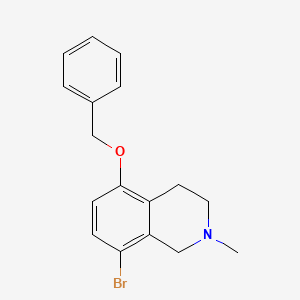
5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a benzyloxy group at the 5-position, a bromine atom at the 8-position, and a methyl group at the 2-position of the tetrahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the bromination of 5-(benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline using N-bromosuccinimide (NBS) under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical processes within cells .
Comparaison Avec Des Composés Similaires
5-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 8-position.
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyloxy group at the 5-position.
5-(Benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 2-position.
Uniqueness: The presence of both the benzyloxy group and the bromine atom in 5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties, such as enhanced reactivity and potential for diverse functionalization. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
88493-70-3 |
|---|---|
Formule moléculaire |
C17H18BrNO |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
8-bromo-2-methyl-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18BrNO/c1-19-10-9-14-15(11-19)16(18)7-8-17(14)20-12-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Clé InChI |
NIKWZYWVKOEUPS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C=CC(=C2C1)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


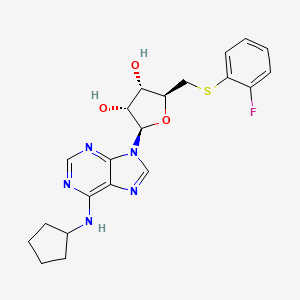
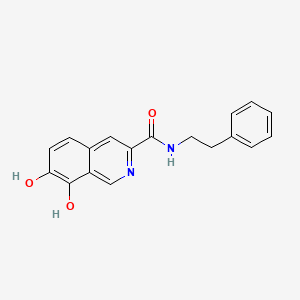
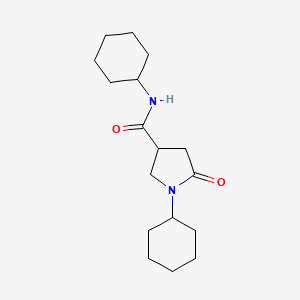
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine](/img/structure/B12915519.png)

![5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915525.png)

![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
